1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine
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Overview
Description
1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine is a synthetic organic compound characterized by the presence of a fluorobenzyl group attached to a pyrazol-imine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine typically involves the reaction of 4-fluorobenzyl bromide with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is employed in studies investigating its effects on cellular processes and its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazol-imine core can form hydrogen bonds with active site residues. This dual interaction mechanism allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-Fluorobenzyl bromide: A precursor used in the synthesis of various fluorobenzyl derivatives.
1-(4-Fluorobenzyl)piperazine: A compound with similar structural features but different biological activities.
4-Fluorobenzylamine: Another related compound used in medicinal chemistry.
Uniqueness: 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine stands out due to its unique combination of a fluorobenzyl group and a pyrazol-imine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12FN3 |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |
InChI Key |
GHXDTVQDHMPRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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